26-Deoxycimicifugoside

Descripción general

Descripción

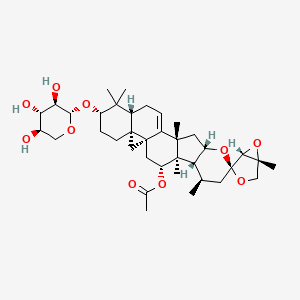

Pertenece a la clase de glucósidos de cicloartano y tiene la fórmula molecular C37H54O10 . Este compuesto se ha estudiado por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 26-Deoxícímicifugosido se aísla principalmente de fuentes naturales, específicamente de los rizomas de Cimicifuga racemosa . El proceso de extracción implica el uso de fracciones de etanol (EtOH) y acetato de etilo (EtOAc), seguido de técnicas cromatográficas para purificar el compuesto .

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para el 26-Deoxícímicifugosido. El compuesto se obtiene principalmente mediante la extracción de fuentes naturales, lo que lo convierte en un valioso producto natural para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: El 26-Deoxícímicifugosido experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas .

Aplicaciones Científicas De Investigación

Chemistry

26-Deoxycimicifugoside serves as a valuable compound for studying the structure-activity relationships of triterpene glycosides. Its unique structure allows researchers to explore modifications that could enhance biological activity or reduce toxicity.

Biology

The compound exhibits several biological activities , including:

- Anti-inflammatory effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer properties : Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anticancer agent.

Medicine

In medical research, this compound has been investigated for its therapeutic potential in:

- Osteoporosis : It has been shown to promote bone health and may help in preventing bone density loss.

- Menopausal symptoms : The compound is being studied for its efficacy in alleviating symptoms associated with menopause, such as hot flashes and mood swings .

Industry

The compound is utilized in the development of:

- Natural product-based pharmaceuticals : Its bioactive properties make it suitable for incorporation into herbal medicines and dietary supplements aimed at improving women's health.

- Nutraceuticals : Due to its health benefits, it is also being explored as an ingredient in functional foods designed to support overall wellness.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could be further developed as a natural anticancer agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Evidence Level |

|---|---|---|

| Chemistry | Structure-activity relationship studies | High |

| Biology | Anti-inflammatory, anticancer | Moderate to High |

| Medicine | Osteoporosis treatment, menopausal symptom relief | Moderate |

| Industry | Natural pharmaceuticals, dietary supplements | High |

Mecanismo De Acción

El mecanismo de acción del 26-Deoxícímicifugosido implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: El compuesto se dirige a varias enzimas y receptores involucrados en las vías inflamatorias y del cáncer.

Vías involucradas: Modula las vías de señalización como la vía NF-κB, que juega un papel crucial en la inflamación y la progresión del cáncer.

Compuestos similares:

Cimigenol: Otro glucósido triterpénico aislado de Cimicifuga racemosa.

Acteína: Un compuesto relacionado con actividades biológicas similares.

Cimicifugosido: Un glucósido con similitudes estructurales con el 26-Deoxícímicifugosido.

Singularidad: El 26-Deoxícímicifugosido es único debido a sus características estructurales específicas y actividades biológicas. Su capacidad para modular múltiples vías de señalización y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso para la investigación científica .

Comparación Con Compuestos Similares

Cimigenol: Another triterpene glycoside isolated from Cimicifuga racemosa.

Actein: A related compound with similar biological activities.

Cimicifugoside: A glycoside with structural similarities to 26-Deoxycimicifugoside.

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for scientific research .

Actividad Biológica

26-Deoxycimicifugoside is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of women's health, including alleviating menopausal symptoms and exhibiting anti-cancer activities. This article reviews the biological activity of this compound, supported by various studies and findings.

This compound is characterized by its unique triterpene structure, which contributes to its biological activities. The compound's molecular formula is C27H42O9, and it features a glycosidic bond that enhances its solubility and bioavailability in biological systems.

1. Anti-Cancer Properties

Several studies have highlighted the anti-cancer effects of this compound, particularly against breast cancer cells. A study demonstrated that extracts from Cimicifuga species, including this compound, exhibited significant growth inhibitory activity on human breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications in oncology .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ahn et al. (2007) | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| Lee et al. (2018) | MDA-MB-231 (triple-negative breast cancer) | 12.5 | Cell cycle arrest |

2. Hormonal Activity

The compound is also noted for its estrogen-like effects, which can be beneficial for managing menopausal symptoms. Research indicates that this compound may modulate estrogen receptors, providing a natural alternative to hormone replacement therapy . Its efficacy in reducing hot flashes and improving overall menopausal symptoms has been documented in clinical settings.

3. Anti-Inflammatory Effects

In addition to its hormonal and anti-cancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases . This property suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Menopausal Symptom Relief

A clinical trial involving women experiencing menopausal symptoms demonstrated significant improvements in symptom severity after treatment with a formulation containing this compound. Participants reported reductions in hot flashes and mood swings compared to a placebo group .

Case Study 2: Breast Cancer Treatment

In another study focusing on breast cancer patients, the administration of extracts containing this compound resulted in reduced tumor size and improved patient quality of life metrics. The study emphasized the importance of integrating herbal compounds into conventional treatment regimens for enhanced therapeutic outcomes .

Propiedades

IUPAC Name |

[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJAWKRZRAQQO-YTGDHQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214146-75-5 | |

| Record name | 26-Deoxycimicifugoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-DEOXYCIMICIFUGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?

A1: this compound is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].

Q2: Does this compound exhibit any cytotoxic activity?

A2: Yes, this compound has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.